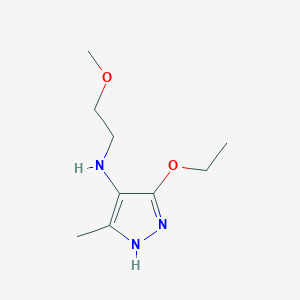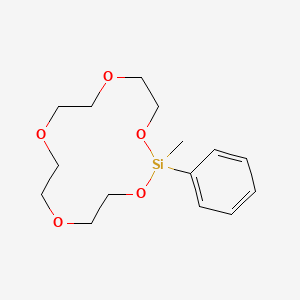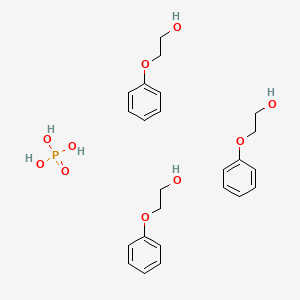![molecular formula C24H42O2 B14412935 [1,1-Bis(octyloxy)ethyl]benzene CAS No. 82181-92-8](/img/structure/B14412935.png)
[1,1-Bis(octyloxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1-Bis(octyloxy)ethyl]benzene: is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two octyloxy groups attached to the same carbon atom, which is also bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Bis(octyloxy)ethyl]benzene typically involves the reaction of benzene with 1,1-dichloroethane in the presence of a base, followed by the substitution of chlorine atoms with octyloxy groups. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1,1-Bis(octyloxy)ethyl]benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyloxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [1,1-Bis(octyloxy)ethyl]benzene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of benzene derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of [1,1-Bis(octyloxy)ethyl]benzene involves its interaction with various molecular targets. The octyloxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- [1,1-Bis(hexyloxy)ethyl]benzene
- [1,1-Bis(decyloxy)ethyl]benzene
- [1,1-Bis(dodecyloxy)ethyl]benzene
Comparison: Compared to its analogs, [1,1-Bis(octyloxy)ethyl]benzene has a balanced hydrophobicity due to the octyloxy groups, making it more versatile in various applications. Its unique structure allows for specific interactions with biological targets, which may not be as pronounced in compounds with shorter or longer alkyl chains.
Propiedades
Número CAS |
82181-92-8 |
|---|---|
Fórmula molecular |
C24H42O2 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
1,1-dioctoxyethylbenzene |
InChI |
InChI=1S/C24H42O2/c1-4-6-8-10-12-17-21-25-24(3,23-19-15-14-16-20-23)26-22-18-13-11-9-7-5-2/h14-16,19-20H,4-13,17-18,21-22H2,1-3H3 |
Clave InChI |
XZJQCTYYXJWCSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(C)(C1=CC=CC=C1)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
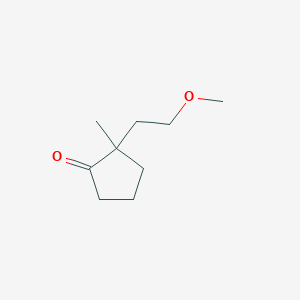


![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)
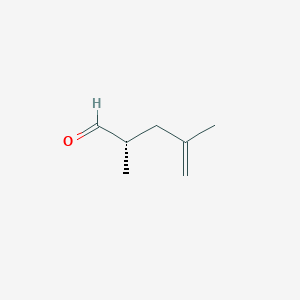
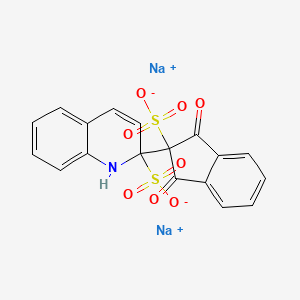
![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)

![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
